molecular formula C20H23N3O3 B3008797 N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1103518-20-2

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No.: B3008797
CAS No.: 1103518-20-2
M. Wt: 353.422
InChI Key: SVWMKHYOBBVWON-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide is a complex organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a methoxyphenethyl group and a methylindoline dicarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation, yielding a highly substituted pyrrolidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMKHYOBBVWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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